L-Cysteine, S-(2-fluoroethyl)-
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Overview
Description
L-Cysteine, S-(2-fluoroethyl)-: is a fluorinated amino acid derivative. It is structurally similar to L-cysteine, with the addition of a 2-fluoroethyl group attached to the sulfur atom. This modification introduces unique chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, S-(2-fluoroethyl)- typically involves the reaction of L-cysteine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of L-Cysteine, S-(2-fluoroethyl)- can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: L-Cysteine, S-(2-fluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cysteine, S-(2-fluoroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into proteins to study protein structure and function using techniques like 19F NMR spectroscopy.
Medicine: Potential use in drug development and as a probe for imaging studies.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of L-Cysteine, S-(2-fluoroethyl)- involves its incorporation into proteins and other biomolecules. The fluorine atom provides unique properties, such as increased stability and altered reactivity. This can affect the protein’s structure and function, making it a valuable tool for studying biological processes .
Comparison with Similar Compounds
L-Methionine: Another sulfur-containing amino acid but without the fluorine atom.
L-Ethionine: Similar to L-methionine but with an ethyl group instead of a methyl group.
S-(2-aminoethyl)-L-cysteine: Contains an aminoethyl group instead of a fluoroethyl group
Uniqueness: L-Cysteine, S-(2-fluoroethyl)- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or stability, such as in 19F NMR spectroscopy and drug development .
Properties
CAS No. |
88169-59-9 |
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Molecular Formula |
C5H10FNO2S |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-fluoroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H10FNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
KYRATRJNCYQUDD-BYPYZUCNSA-N |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)F |
Canonical SMILES |
C(CSCC(C(=O)O)N)F |
Origin of Product |
United States |
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